molecular formula C11H6BrClO B1626672 4-Bromonaphthalene-1-carbonyl chloride CAS No. 87700-65-0

4-Bromonaphthalene-1-carbonyl chloride

Cat. No.: B1626672
CAS No.: 87700-65-0
M. Wt: 269.52 g/mol
InChI Key: JCUIMURERROQTR-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, where a bromine atom is substituted at the 4th position and a carbonyl chloride group is attached at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

4-bromonaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIMURERROQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563154
Record name 4-Bromonaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87700-65-0
Record name 4-Bromo-1-naphthalenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87700-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromonaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonaphthalene-1-carbonyl chloride typically involves the bromination of naphthalene followed by the introduction of the carbonyl chloride group. One common method is:

    Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

    Carbonylation: The 4-bromonaphthalene is then reacted with phosgene (carbonyl chloride) under controlled conditions to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates like phosgene. The use of automated systems and strict safety protocols is essential due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.

    Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Bromonaphthalene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new materials.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-1-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalene-1-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoronaphthalene-1-carbonyl chloride: Similar structure but with a fluorine atom instead of bromine.

    4-Iodonaphthalene-1-carbonyl chloride: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-Bromonaphthalene-1-carbonyl chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in chemical reactions. The bromine atom can also participate in halogen bonding, which can be advantageous in certain applications.

Biological Activity

4-Bromonaphthalene-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following properties:

PropertyValue
Molecular FormulaC₁₃H₉BrClO
Molecular Weight295.56 g/mol
CAS Number1365272-45-2

The presence of the bromonaphthalene moiety is significant as it influences the compound's interactions with biological targets, particularly through hydrophobic interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group is highly electrophilic, making the compound susceptible to nucleophilic attack by biological molecules. This reactivity can modulate various biological pathways, leading to significant pharmacological effects.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties . In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. For example, a study reported a reduction in cell viability in breast cancer cell lines, suggesting that the compound induces apoptosis through the activation of specific signaling pathways.

Antimicrobial Effects

The compound has also shown potential antimicrobial activity against various bacterial strains. Research indicates that it may inhibit the growth of Gram-positive and Gram-negative bacteria, positioning it as a candidate for further exploration in antibiotic development.

Neuropharmacological Effects

Given its structural similarities to psychoactive substances, there is ongoing research into the neuropharmacological effects of this compound. Preliminary findings suggest that it may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study 1: Anticancer Mechanism

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, characterized by increased caspase activity and DNA fragmentation.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion assays, indicating its potential effectiveness as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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